N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Description
N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of coumarin, which is a natural compound found in various plants and has been known for its medicinal properties.
Scientific Research Applications
Diversity-Oriented Synthesis
A study highlights a novel one-pot three-step method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which include a 2-pyrone scaffold present in many biologically active compounds. This methodology facilitates the rapid generation of a compound library, indicating the versatility of chromeno[2,3-b]pyridine derivatives in creating diverse biologically active compounds (Vodolazhenko et al., 2012).
Antimicrobial Applications
Another research avenue explores the synthesis of Chromeno[4,3‐b]pyrazolo[4,3‐e]pyridines derivatives, which were evaluated for their antimicrobial properties. This underscores the potential of chromeno[2,3-b]pyridine derivatives in the development of new antimicrobial agents (El-Essawy & El-Etrawy, 2014).
Catalyst-Free Synthesis for Pharmaceutical Interest
Research on catalyst-free, one-pot synthesis of diverse functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones reveals an eco-friendly and efficient method to produce compounds of pharmaceutical interest. This study showcases the applicability of chromeno[2,3-b]pyridine derivatives in pharmaceutical chemistry (Brahmachari & Nayek, 2017).
Green Synthetic Approach
A green synthetic method has been developed for new chromeno[4,3-b]quinoline and chromeno[4,3-b]pyridine derivatives, highlighting the environmental benefits and efficiency of using chromeno[2,3-b]pyridine scaffolds in organic synthesis. This approach emphasizes the sustainability aspect of chemical synthesis (Olyaei et al., 2019).
Molecular Docking Studies
Molecular docking studies on chromeno[4,3-b]pyridin-5-one derivatives for breast cancer demonstrate the therapeutic potential of these compounds. By designing and synthesizing derivatives with targeted biological activities, researchers can explore new avenues in cancer treatment (Abd El Ghani et al., 2022).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-12-3-8-19-17(9-12)20(26)18-10-16(13(2)25-22(18)28-19)21(27)24-11-14-4-6-15(23)7-5-14/h3-10H,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLPAQJLSITQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)NCC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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